4-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid
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Overview
Description
4-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydroxy group, and a methylenedioxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
4-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and cytotoxicity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
4-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID is unique due to its specific combination of functional groups and its potential biological activities. Unlike its similar compounds, it possesses a distinct structure that may confer unique properties and applications in scientific research .
Properties
Molecular Formula |
C23H21NO7 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-[(3E)-2-(1,3-benzodioxol-5-yl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C23H21NO7/c1-13-4-6-14(7-5-13)21(27)19-20(15-8-9-16-17(11-15)31-12-30-16)24(23(29)22(19)28)10-2-3-18(25)26/h4-9,11,20,27H,2-3,10,12H2,1H3,(H,25,26)/b21-19+ |
InChI Key |
NSEXARVRJDNNMP-XUTLUUPISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC4=C(C=C3)OCO4)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
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